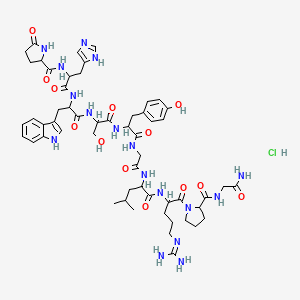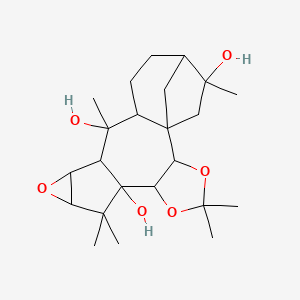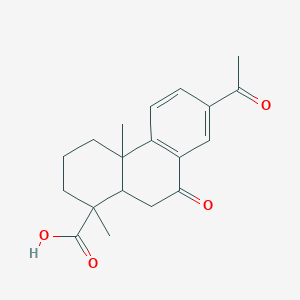
2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is a deuterium-labeled polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. This specific compound is used primarily in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves the deuteration of 2,2’,4,6,6’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle the specific requirements of isotopic labeling. The production methods ensure high purity and consistency, which are crucial for its use in scientific research .
化学反応の分析
Types of Reactions
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyls with additional oxygen-containing functional groups, while reduction may yield less chlorinated biphenyls .
科学的研究の応用
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studies involving chemical reactions and mechanisms.
Biology: Used in studies of metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in environmental studies to track the movement and degradation of PCBs in ecosystems.
作用機序
The mechanism of action of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves its interaction with various molecular targets and pathways. It can activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of xenobiotic compounds .
類似化合物との比較
Similar Compounds
- 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3
- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
- 2,3,3’,4’,6-Pentachlorobiphenyl
Uniqueness
2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is unique due to its specific isotopic labeling with deuterium, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate quantitation and analysis are required .
特性
分子式 |
C12H5Cl5 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
1,5-dichloro-2,3,4-trideuterio-6-(2,4,6-trichlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H/i1D,2D,3D |
InChIキー |
MTCPZNVSDFCBBE-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)




![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)



![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)



